molecular formula C15H15N3O2S B2657362 Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate CAS No. 725275-38-7

Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate

Cat. No.: B2657362
CAS No.: 725275-38-7
M. Wt: 301.36
InChI Key: MGAPSJPVRQEINT-UHFFFAOYSA-N
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Description

Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate is a chemical compound with the molecular formula C15H15N3O2S and a molecular weight of 301.36 g/mol . This compound is characterized by the presence of a pyridine ring, a benzoate ester, and a carbamothioyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with pyridine-3-carbamothioyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[(pyridin-2-yl)carbamothioyl]amino}benzoate
  • Ethyl 4-{[(pyridin-4-yl)carbamothioyl]amino}benzoate
  • Methyl 4-{[(pyridin-3-yl)carbamothioyl]amino}benzoate

Uniqueness

This compound is unique due to the specific positioning of the pyridine ring and the ethyl ester group, which can influence its reactivity and binding properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in various research applications .

Properties

IUPAC Name

ethyl 4-(pyridin-3-ylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-2-20-14(19)11-5-7-12(8-6-11)17-15(21)18-13-4-3-9-16-10-13/h3-10H,2H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAPSJPVRQEINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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